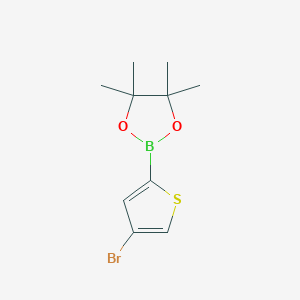
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It likely contains a bromothiophene group, which is a type of organosulfur compound with a bromine atom and a thiophene ring . It also appears to contain a dioxaborolane group, which is a type of organoboron compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine” have been synthesized via Suzuki cross-coupling reactions . This involves the reaction of a halide (or similar) group with an organoboron compound in the presence of a palladium catalyst .
科学的研究の応用
Optical Properties and Synthesis
A study by Naka et al. (2013) focused on the synthesis of an H-shaped molecule incorporating thiophene units and 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. This compound displayed significant optical properties, such as a high molar absorption coefficient and fluorescence quantum yield, making it potentially useful in optoelectronic applications (Naka et al., 2013).
Synthesis of Stilbenes and Polyenes
Das et al. (2015) synthesized a series of novel stilbene derivatives using 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane. These compounds are potential intermediates for creating materials for Liquid Crystal Display (LCD) technology and are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Structural and Vibrational Properties Studies
Wu et al. (2021) synthesized and characterized compounds involving this compound. They used X-ray diffraction and DFT calculations to elucidate the geometrical and electronic structures of these compounds. This research aids in understanding the vibrational and structural properties of boron-containing molecules (Wu et al., 2021).
Emission-Tuned Nanoparticles
Fischer et al. (2013) used bromo and dioxaborolane derivatives in the synthesis of heterodifunctional polyfluorenes. These compounds were used to create stable nanoparticles with high fluorescence emission, which could be tuned for specific applications, such as in bioimaging and sensor technology (Fischer et al., 2013).
Polymeric Material Synthesis
Welterlich et al. (2012) described the synthesis of deeply colored polymers containing dioxaborolane units. These polymers were soluble in common organic solvents and had potential applications in the field of materials science, particularly in creating new types of colored materials (Welterlich et al., 2012).
作用機序
Target of Action
The primary target of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Bromothiophene-2-boronic acid pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers an organic group to a transition metal .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is expected to have high gi absorption and is likely to be bbb permeant . These properties could impact the bioavailability of the compound.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of complex organic molecules
生化学分析
Biochemical Properties
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions often involves the activation of palladium catalysts, which in turn mediate the coupling process . The compound’s ability to participate in these reactions makes it a valuable tool in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, particularly enzymes involved in catalytic processes. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it can interact with cofactors such as NADH and FADH2, further influencing metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, which allows it to traverse cellular membranes and reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its intended site of action, thereby enhancing its efficacy in biochemical reactions.
特性
IUPAC Name |
2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVNUOSAPZSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694406 | |
| Record name | 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-06-6 | |
| Record name | 2-(4-Bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


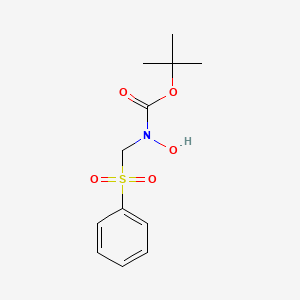

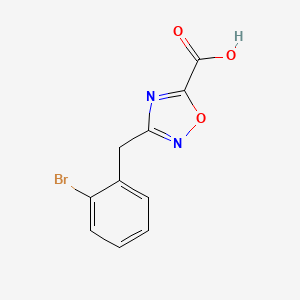

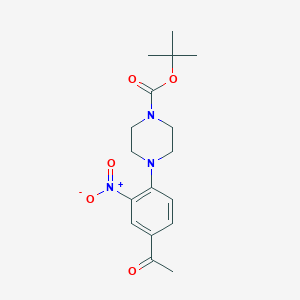
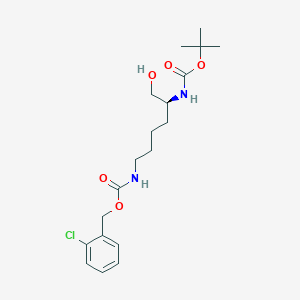
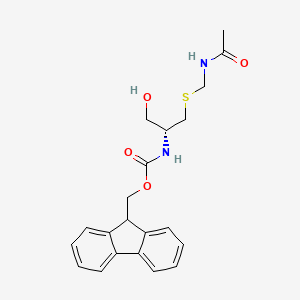
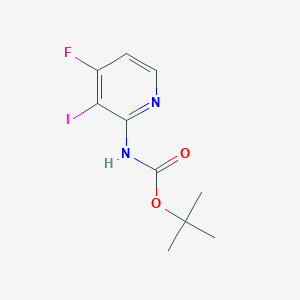
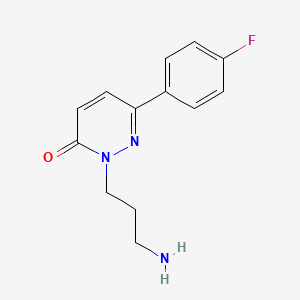
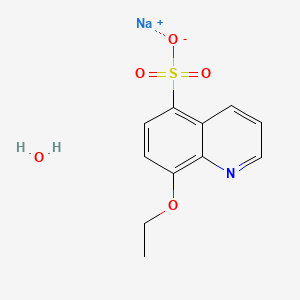

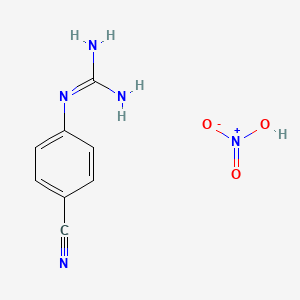
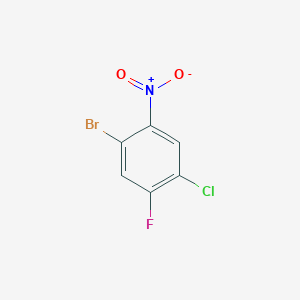
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)
